C.I. Acid yellow 172

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

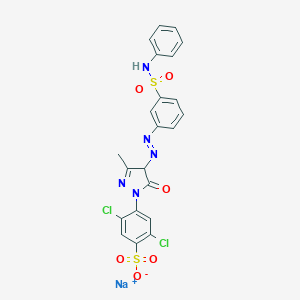

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

15792-51-5 |

|---|---|

Molecular Formula |

C22H16Cl2N5NaO6S2 |

Molecular Weight |

604.4 g/mol |

IUPAC Name |

sodium 2,5-dichloro-4-[3-methyl-5-oxo-4-[[3-(phenylsulfamoyl)phenyl]diazenyl]-4H-pyrazol-1-yl]benzenesulfonate |

InChI |

InChI=1S/C22H17Cl2N5O6S2.Na/c1-13-21(22(30)29(27-13)19-11-18(24)20(12-17(19)23)37(33,34)35)26-25-15-8-5-9-16(10-15)36(31,32)28-14-6-3-2-4-7-14;/h2-12,21,28H,1H3,(H,33,34,35);/q;+1/p-1 |

InChI Key |

CSZFHVQHDJJYJG-UHFFFAOYSA-M |

Isomeric SMILES |

CC1=NN(C(=O)C1N=NC2=CC(=CC=C2)S(=O)(=O)NC3=CC=CC=C3)C4=CC(=C(C=C4Cl)S(=O)(=O)[O-])Cl.[Na+] |

Canonical SMILES |

CC1=NN(C(=O)C1N=NC2=CC(=CC=C2)S(=O)(=O)NC3=CC=CC=C3)C4=CC(=C(C=C4Cl)S(=O)(=O)[O-])Cl.[Na+] |

Other CAS No. |

15792-51-5 |

Origin of Product |

United States |

Foundational & Exploratory

C.I. Acid Yellow 172 chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Yellow 172 is a synthetic dye belonging to the single azo class of compounds.[1] It is primarily utilized in the textile industry for dyeing protein fibers such as wool and silk, as well as polyamide fibers.[1] Its chemical structure, characterized by the presence of an azo group (-N=N-) as a chromophore, imparts a vibrant yellow color. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and available toxicological data for this compound, intended to serve as a valuable resource for professionals in research and development.

Chemical Structure and Properties

This compound is chemically identified as 2,5-dichloro-4-[3-methyl-5-oxo-4-[[3-(phenylsulfamoyl)phenyl]diazenyl]-4H-pyrazol-1-yl]benzenesulfonic acid.[2] The molecule contains two sulfonic acid groups, which are responsible for its solubility in water and its classification as an acid dye. The presence of chlorine atoms and a sulfonamide group further influences its chemical characteristics and dyeing properties.

Chemical and Physical Data

| Property | Value | Source |

| C.I. Name | Acid Yellow 172 | [1] |

| C.I. Number | 18969 | [1] |

| CAS Number | 15792-51-5 | [1] |

| Molecular Formula | C₂₂H₁₆Cl₂N₅NaO₆S₂ | [1] |

| Molecular Weight | 604.42 g/mol | [1] |

| Synonyms | Acid Yellow 3GX, Acid Yellow 3GL, Yellow E-GPL | |

| Molecular Structure Class | Single Azo | [1] |

Experimental Protocols

Synthesis of this compound

Step 1: Diazotization of 3-Aminobenzenesulfonamide

The first step is the diazotization of 3-aminobenzenesulfonamide. This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) with the addition of sodium nitrite (B80452) to form the corresponding diazonium salt.

Step 2: Azo Coupling

The resulting diazonium salt is then coupled with 2,5-dichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid.[1] The coupling reaction is generally performed under controlled pH and temperature conditions to ensure the formation of the desired azo dye.

A patent for a high-dissolvability acid yellow dye provides a general procedure for a similar synthesis, which can be adapted for this compound.[3] This process involves reacting the diazonium salt with the coupling component in an aqueous medium, followed by pH adjustment and heating to facilitate the reaction and subsequent isolation of the product, often by spray drying.[3]

Purification

For laboratory and research purposes, purification of the synthesized dye is crucial. Common methods for purifying water-soluble dyes like this compound include:

-

Recrystallization: Dissolving the crude product in a suitable solvent (e.g., water or a water-miscible organic solvent mixture) and allowing it to crystallize upon cooling or addition of a non-solvent.

-

Chromatography: Techniques such as column chromatography using silica (B1680970) gel or alumina (B75360) can be employed to separate the dye from impurities.

-

Flocculation: A patented method for purifying dye solutions involves the use of a flocculant, such as aluminum hydroxide (B78521) or ferric sulfate, to remove colloidal matters, followed by filtration or centrifugation.[4]

Analytical Methods

Characterization and purity assessment of this compound can be performed using various analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for the separation and quantification of dyes. A reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water with a buffer) and a photodiode array (PDA) or UV-Vis detector would be appropriate for analysis.

-

Spectroscopy:

-

UV-Visible (UV-Vis) Spectroscopy: To determine the maximum absorption wavelength (λmax) and quantify the dye concentration in solution based on Beer-Lambert law.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as the azo group, sulfonic acid groups, and aromatic rings.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to elucidate the detailed molecular structure of the dye.

-

Toxicological Information

The toxicological profile of this compound is not extensively documented in publicly available literature. However, as an azo dye, it falls into a class of compounds that have been subject to scrutiny regarding their potential health and environmental effects. Azo dyes can be metabolized, particularly under reductive conditions, to form aromatic amines, some of which are known to be mutagenic or carcinogenic.[5]

A study on the mutagenicity and genotoxicity of Acid Yellow 17 (a different but related azo dye) showed that while the parent dye was not mutagenic in the Ames test, its biodegradation products under certain conditions could induce DNA damage.[6] This highlights the importance of considering the metabolic fate of azo dyes when assessing their toxicological risk.

Given the limited specific data for this compound, a thorough toxicological evaluation, including cytotoxicity and genotoxicity assays, would be necessary for any application in drug development or other biomedical fields.

Visualizations

Logical Relationship: Synthesis of this compound

Caption: A diagram illustrating the two-step synthesis of this compound.

Experimental Workflow: Toxicological Assessment

Caption: A generalized workflow for the toxicological evaluation of an azo dye.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. PubChemLite - this compound (C22H17Cl2N5O6S2) [pubchemlite.lcsb.uni.lu]

- 3. CN105176134A - High-dissolvability acid yellow dye and preparation method thereof - Google Patents [patents.google.com]

- 4. EP0181226A2 - Method for purification of dyes - Google Patents [patents.google.com]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. Mutagenicity and genotoxicity of acid yellow 17 and its biodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Acid Yellow 172 (CAS 15792-51-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acid Yellow 172, identified by CAS number 15792-51-5, is a monoazo acid dye. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis and purification protocol, analytical methods for its characterization, and a summary of available toxicological data. The information is intended for researchers, scientists, and professionals in drug development who may encounter or utilize this compound in their work.

Chemical and Physical Properties

Acid Yellow 172 is a synthetic organic compound used primarily as a colorant for various materials. Its key properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | monosodium 2,5-dichloro-4-[4,5-dihydro-3-methyl-5-oxo-4-[[3-[(phenylamino)sulfonyl]phenyl]azo]-1H-pyrazol-1-yl]benzenesulfonate | |

| Synonyms | C.I. Acid Yellow 172, C.I. 18969, Acid Yellow 3GX, Acid Yellow 3GL, Yellow E-GPL | [1] |

| CAS Number | 15792-51-5 | [1] |

| Molecular Formula | C₂₂H₁₆Cl₂N₅NaO₆S₂ | [1] |

| Molecular Weight | 604.42 g/mol | [1] |

| Appearance | Yellow powder | |

| Solubility | Soluble in water. A patent for a "high-dissolvability" version claims a solubility of over 500 g/L at 25°C. | [2] |

Synthesis and Experimental Protocols

The synthesis of Acid Yellow 172 involves a two-step process: the diazotization of an aromatic amine followed by an azo coupling reaction.[1]

Synthesis Workflow

Detailed Experimental Protocol: Synthesis of Acid Yellow 172

This protocol is based on the general manufacturing methods described for Acid Yellow 172 and related azo dyes.[1]

Step 1: Diazotization of 3-Aminobenzenesulfonamide

-

In a suitable reaction vessel equipped with a stirrer and thermometer, suspend 3-aminobenzenesulfonamide (1 molar equivalent) in water.

-

Add concentrated hydrochloric acid (2.5-3 molar equivalents) to the suspension.

-

Cool the mixture to 0-5°C using an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1-1.1 molar equivalents) to the amine suspension while maintaining the temperature between 0-5°C.

-

Stir the reaction mixture at 0-5°C for 30-60 minutes after the addition of sodium nitrite is complete.

-

The completion of the diazotization can be confirmed by testing for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess).

Step 2: Azo Coupling Reaction

-

In a separate vessel, dissolve 2,5-dichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid (1 molar equivalent) in water, adjusting the pH to neutral or slightly alkaline with a suitable base (e.g., sodium carbonate) to facilitate dissolution.

-

Cool the solution of the coupling component to 0-10°C.

-

Slowly add the previously prepared diazonium salt solution to the solution of the coupling component while maintaining the temperature and a slightly alkaline pH.

-

A yellow precipitate of Acid Yellow 172 will form.

-

Continue stirring the reaction mixture for a few hours to ensure the completion of the coupling reaction.

Purification Protocol

The crude Acid Yellow 172 can be purified by the following general method for acid dyes:

-

Filter the precipitated dye from the reaction mixture.

-

Wash the filter cake with a cold brine solution to remove inorganic salts and unreacted starting materials.

-

The dye can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

-

Dry the purified dye in a vacuum oven at a moderate temperature.

Analytical Methods

The characterization and quantification of Acid Yellow 172 can be performed using various analytical techniques.

Analytical Workflow

High-Performance Liquid Chromatography (HPLC)

A general HPLC method for the analysis of acid dyes can be adapted for Acid Yellow 172.

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient elution with: A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid |

| Gradient | A typical gradient would be to start with a high percentage of A and gradually increase the percentage of B. |

| Flow Rate | 1.0 mL/min |

| Detection | Diode Array Detector (DAD) monitoring the λmax of the dye, or Mass Spectrometry (MS) for structural confirmation. |

| Injection Volume | 10-20 µL |

Toxicological Data

| Endpoint | Data |

| Acute Oral Toxicity | Data not available for CAS 15792-51-5. |

| Skin Irritation/Corrosion | Data not available for CAS 15792-51-5. |

| Eye Irritation/Damage | Data not available for CAS 15792-51-5. |

| Sensitization | Data not available for CAS 15792-51-5. |

| Carcinogenicity | Azo dyes can be reductively cleaved to form aromatic amines, some of which are known carcinogens. The carcinogenicity of Acid Yellow 172 itself has not been evaluated. |

| Environmental Fate | Azo dyes are generally resistant to biodegradation under aerobic conditions. Anaerobic degradation can lead to the formation of potentially harmful aromatic amines. |

Signaling Pathway Involvement

There is no information available in the scientific literature to suggest that Acid Yellow 172 is involved in any specific biological signaling pathways. As an industrial dye, its primary interactions are with the materials it is designed to color rather than with biological systems in a targeted manner.

Conclusion

Acid Yellow 172 is a monoazo dye with well-defined chemical properties and synthesis route. While its primary application is in the textile industry, a thorough understanding of its chemical and toxicological profile is essential for any scientific investigation involving this compound. This guide provides a foundational overview, but it is important to note the significant data gaps in the publicly available information, particularly concerning its specific toxicological properties. Researchers should exercise appropriate caution and conduct thorough risk assessments before handling this compound.

References

Molecular formula and weight of C.I. Acid Yellow 172

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential biological interactions, and relevant experimental protocols for C.I. Acid Yellow 172. The information is intended to support research and development activities where this compound may be encountered.

Chemical and Physical Data

This compound, identified by the Colour Index number 18969, is a single azo dye. Azo dyes are characterized by the presence of one or more azo groups (–N=N–) and are widely used in various industrial applications.[1][2] The key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| C.I. Name | Acid Yellow 172 | [2] |

| C.I. Number | 18969 | [2] |

| CAS Registry Number | 15792-51-5 | [2][3] |

| Molecular Formula | C₂₂H₁₆Cl₂N₅NaO₆S₂ | [2] |

| Molecular Weight | 604.42 g/mol | [2] |

| Molecular Structure | Single azo class | [2] |

Potential Biological Signaling Pathways

Experimental Protocols

The following are generalized experimental protocols relevant to the study of this compound, adapted from methodologies for similar acid and azo dyes.

This protocol describes a batch method for evaluating the adsorption of this compound from an aqueous solution onto an adsorbent material, such as activated carbon.[6][7]

Materials:

-

This compound (CAS: 15792-51-5)

-

Adsorbent material (e.g., activated carbon)

-

Distilled or deionized water

-

Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

-

Erlenmeyer flasks (250 mL)

-

Orbital shaker with temperature control

-

UV-Vis Spectrophotometer

-

pH meter

-

Filter paper

Procedure:

-

Preparation of Dye Stock Solution: Prepare a stock solution of this compound (e.g., 1000 mg/L) by dissolving a known mass of the dye in a specific volume of distilled water.

-

Preparation of Working Solutions: Prepare a series of working solutions of varying concentrations (e.g., 10, 20, 50, 100 mg/L) by diluting the stock solution.

-

Adsorption Experiment:

-

For each concentration, place a fixed volume of the dye solution (e.g., 50 mL) into an Erlenmeyer flask.

-

Adjust the pH of the solutions to the desired value using HCl or NaOH.

-

Add a pre-weighed amount of the adsorbent (e.g., 1 g) to each flask.

-

Place the flasks in an orbital shaker and agitate at a constant speed (e.g., 150 rpm) and temperature for a predetermined time to reach equilibrium (e.g., 24 hours).[6]

-

-

Analysis:

-

After shaking, filter the solutions to separate the adsorbent.

-

Measure the absorbance of the filtrate using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for this compound.

-

Calculate the final concentration of the dye using a pre-established calibration curve.

-

The amount of dye adsorbed per unit mass of adsorbent (qₑ) can be calculated.

-

This protocol outlines a method for studying the degradation of this compound using a photocatalyst, such as titanium dioxide (TiO₂), under UV irradiation.[8][9]

Materials:

-

This compound (CAS: 15792-51-5)

-

Photocatalyst (e.g., TiO₂ powder)

-

Photoreactor with a UV light source

-

Magnetic stirrer

-

Distilled or deionized water

-

Syringes and filters for sampling

Procedure:

-

Preparation of Dye Solution: Prepare a solution of this compound of a known initial concentration (e.g., 30 mg/L).[9]

-

Photocatalytic Reaction:

-

Place a specific volume of the dye solution (e.g., 500 mL) into the photoreactor.[8]

-

Add a measured amount of the photocatalyst (e.g., 1 g/L).[8]

-

Stir the suspension in the dark for a period (e.g., 45-60 minutes) to establish adsorption-desorption equilibrium.[8][9]

-

Turn on the UV light source to initiate the photocatalytic reaction.

-

-

Sampling and Analysis:

-

At regular time intervals, withdraw aliquots of the suspension.

-

Immediately filter the samples to remove the photocatalyst particles.

-

Measure the absorbance of the clear solution at the maximum absorbance wavelength of the dye.

-

The degradation efficiency can be calculated as a function of irradiation time.

-

The Ames test is a widely used method to assess the mutagenic potential of a substance.[10][11] This protocol provides a general workflow for evaluating the mutagenicity of this compound.

Materials:

-

This compound (CAS: 15792-51-5)

-

Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100)

-

S9 mix (for metabolic activation, derived from rat liver)

-

Minimal glucose agar (B569324) plates

-

Top agar

-

Positive and negative controls

Procedure:

-

Preparation: Prepare different concentrations of this compound.

-

Exposure:

-

In separate tubes, mix the Salmonella tester strain, the test substance (this compound) at a specific concentration, and either the S9 mix (for metabolic activation) or a buffer (without metabolic activation).

-

-

Plating:

-

Add molten top agar to each tube, mix, and pour the contents onto minimal glucose agar plates.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Evaluation:

-

Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.

-

A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[11]

-

References

- 1. The Impact Of Azo Dye Exposure On Nrf2 Activation And Oxidative Stress Markers In Textile Workers [openbiochemistryjournal.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. openbiochemistryjournal.com [openbiochemistryjournal.com]

- 5. openbiochemistryjournal.com [openbiochemistryjournal.com]

- 6. Adsorption of yellow dye: Acid yellow RR from its aqueous solution using two different samples of activated carbon by static batch method [file.scirp.org]

- 7. researchgate.net [researchgate.net]

- 8. jmaterenvironsci.com [jmaterenvironsci.com]

- 9. Factors Influencing the Photocatalytic Degradation of Reactive Yellow 145 by TiO2-Coated Non-Woven Fibers [scirp.org]

- 10. sdc.org.uk [sdc.org.uk]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of C.I. Acid Yellow 172

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for C.I. Acid Yellow 172, a monoazo dye belonging to the pyrazolone (B3327878) class. The document outlines the core chemical reactions, provides a representative experimental protocol, and includes a discussion on the probable metabolic fate of this dye in biological systems.

Overview of the Synthesis Pathway

The synthesis of this compound is achieved through a classical two-step diazotization and coupling reaction. The overall process involves:

-

Diazotization: The primary aromatic amine, 3-Aminobenzenesulfonamide (B1265440), is converted into a diazonium salt.

-

Coupling: The resulting diazonium salt is then reacted with the coupling component, 2,5-Dichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid, to form the final azo dye.[1]

The molecular structure of this compound is characterized by the presence of a single azo group (-N=N-) linking the two aromatic moieties.[1]

Experimental Protocols

2.1. Step 1: Diazotization of 3-Aminobenzenesulfonamide

This step involves the conversion of the primary amino group of 3-aminobenzenesulfonamide into a reactive diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong mineral acid.

-

Materials:

-

3-Aminobenzenesulfonamide

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

-

-

Procedure:

-

A suspension of 3-aminobenzenesulfonamide is prepared in an aqueous solution of hydrochloric or sulfuric acid.

-

The mixture is cooled to a temperature between 0-5 °C in an ice bath with constant stirring. Maintaining this low temperature is crucial to prevent the decomposition of the unstable diazonium salt.

-

A pre-cooled aqueous solution of sodium nitrite is added dropwise to the suspension. The addition rate should be carefully controlled to keep the temperature within the specified range.

-

After the complete addition of the sodium nitrite solution, the reaction mixture is stirred for an additional 30-60 minutes at 0-5 °C to ensure the diazotization is complete.

-

The resulting diazonium salt solution should be used immediately in the subsequent coupling reaction.

-

2.2. Step 2: Coupling Reaction

In this step, the freshly prepared diazonium salt is reacted with the coupling component, 2,5-Dichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid, to form the this compound dye.

-

Materials:

-

Diazonium salt solution from Step 1

-

2,5-Dichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid

-

Sodium Hydroxide (B78521) (NaOH) or Sodium Carbonate (Na₂CO₃)

-

Distilled Water

-

Ice

-

-

Procedure:

-

The coupling component, 2,5-Dichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid, is dissolved in an alkaline aqueous solution (using sodium hydroxide or sodium carbonate).

-

This solution is then cooled to 0-5 °C in an ice bath.

-

The cold diazonium salt solution is slowly added to the cold solution of the coupling component with vigorous stirring.

-

The pH of the reaction mixture is a critical parameter and should be maintained in the weakly acidic to neutral range (pH 4-7) to facilitate the coupling reaction. This can be adjusted by the addition of a buffer solution like sodium acetate.

-

The formation of the yellow azo dye precipitate should occur upon mixing.

-

The reaction mixture is stirred for a further 1-2 hours in the ice bath to ensure the completion of the coupling reaction.

-

2.3. Step 3: Isolation and Purification

The final dye product is isolated from the reaction mixture and purified.

-

Procedure:

-

The precipitated this compound is collected by filtration.

-

The filter cake is washed with cold water to remove any unreacted starting materials and inorganic salts.

-

Further purification can be achieved by recrystallization from a suitable solvent or by other chromatographic techniques to achieve the desired purity.

-

The purified dye is then dried under appropriate conditions.

-

Data Presentation

Quantitative data for the synthesis of this compound, such as reaction yields and purity, are not consistently reported in the available scientific literature.

| Parameter | Value | Reference |

| Molecular Formula | C₂₂H₁₆Cl₂N₅NaO₆S₂ | [1] |

| Molecular Weight | 604.42 g/mol | [1] |

| CAS Registry Number | 15792-51-5 | [1] |

| Typical Reaction Yield | Not Available | |

| Purity | Not Available |

Visualizations

4.1. Synthesis Pathway

The following diagram illustrates the two-step synthesis of this compound.

4.2. Experimental Workflow

The diagram below outlines the general workflow for the laboratory synthesis of this compound.

References

An In-depth Technical Guide to the Spectroscopic Analysis of C.I. Acid Yellow 172

Introduction

C.I. Acid Yellow 172 is a synthetic dye belonging to the single azo class.[1] Its chemical structure is characterized by the presence of a pyrazolone (B3327878) ring, sulfonic acid groups, and a sulfonamide linkage, which collectively influence its spectroscopic properties. The molecular formula for this compound is C₂₂H₁₆Cl₂N₅NaO₆S₂, and its molecular weight is 604.42 g/mol .[1] This guide provides a detailed overview of the expected spectroscopic data for this compound, focusing on Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FTIR) spectroscopy, along with generalized experimental protocols for such analyses.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing the electronic transitions within a dye molecule. The absorption of light in the visible region is directly responsible for the dye's color. For this compound, the extensive system of conjugated π-electrons is expected to result in strong absorption in the visible spectrum.

Expected UV-Vis Spectral Data

| Parameter | Expected Value | Solvent |

| λmax | ~410 - 430 nm | Water |

Note: The λmax can be influenced by the solvent due to solvatochromic effects, as well as by the pH of the solution.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups.

Expected FTIR Spectral Data

The following table summarizes the expected characteristic infrared absorption bands for the functional groups present in the this compound molecule.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

| 3400 - 3200 | N-H stretching | Sulfonamide (-SO₂NH-) | [3] |

| 3100 - 3000 | C-H stretching | Aromatic Rings | [4] |

| ~1700 | C=O stretching | Pyrazolone Ring | [4][5] |

| ~1635 | C=N stretching | Pyrazolone Ring | [6] |

| 1600 - 1450 | C=C stretching | Aromatic Rings | [7] |

| 1480 - 1410 | -N=N- stretching | Azo Group | [3] |

| 1370 - 1335 | Asymmetric S=O stretching | Sulfonate (-SO₃⁻) / Sulfonamide | [8] |

| 1195 - 1168 | Symmetric S=O stretching | Sulfonate (-SO₃⁻) / Sulfonamide | [8] |

| 1080 - 1000 | S-O stretching | Sulfonic Acid Group | [9] |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of dyes are crucial for obtaining reproducible and accurate data. The following are generalized protocols for UV-Vis and FTIR analysis of a water-soluble dye like this compound.

UV-Vis Spectroscopy Protocol

Objective: To determine the maximum absorption wavelength (λmax) of this compound in an aqueous solution.

Materials:

-

This compound powder

-

Deionized water (spectroscopic grade)

-

Volumetric flasks (e.g., 100 mL, 50 mL, 10 mL)

-

Pipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Preparation of Stock Solution: Accurately weigh a small amount of this compound powder and dissolve it in deionized water in a volumetric flask to prepare a stock solution of known concentration (e.g., 100 mg/L).

-

Preparation of Working Solutions: Perform serial dilutions of the stock solution to prepare a series of working solutions with lower concentrations.

-

Instrument Calibration: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up. Fill a quartz cuvette with deionized water to serve as the blank. Place the blank in the spectrophotometer and perform a baseline correction over the desired wavelength range (e.g., 200-800 nm).[10][11]

-

Sample Measurement: Empty the blank cuvette, rinse it with one of the working solutions, and then fill it with the same solution. Ensure there are no air bubbles or smudges on the transparent sides of the cuvette.[11] Place the cuvette in the sample holder.

-

Spectral Acquisition: Scan the absorbance of the solution over the selected wavelength range.

-

Data Analysis: Identify the wavelength at which the maximum absorbance occurs. This is the λmax. Record the absorbance value at this wavelength.

FTIR Spectroscopy Protocol (KBr Pellet Method)

Objective: To obtain the infrared spectrum of solid this compound.

Materials:

-

This compound powder (dried)

-

Potassium bromide (KBr), spectroscopy grade (dried)

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Sample Preparation: Place approximately 1-2 mg of the dried this compound powder and 100-200 mg of dry KBr powder in an agate mortar.[12]

-

Grinding: Thoroughly grind the mixture until a fine, homogeneous powder is obtained. The fine particle size is crucial to reduce scattering of the infrared radiation.[13]

-

Pellet Formation: Transfer a portion of the ground mixture to a pellet press die. Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or semi-transparent KBr pellet.[12]

-

Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Collect a background spectrum of the empty sample compartment. Then, collect the sample spectrum, typically over a range of 4000-400 cm⁻¹.[14]

-

Data Analysis: Identify the characteristic absorption bands in the spectrum and assign them to the corresponding functional groups based on established correlation tables.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analysis of this compound.

Caption: Workflow for UV-Vis Spectroscopic Analysis.

Caption: Workflow for FTIR Spectroscopic Analysis.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 3. scienceworldjournal.org [scienceworldjournal.org]

- 4. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.aip.org [pubs.aip.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Video: UV-Vis Spectroscopy of Dyes - Prep [jove.com]

- 11. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. eng.uc.edu [eng.uc.edu]

- 14. lpdlabservices.co.uk [lpdlabservices.co.uk]

Navigating the Solubility of Acid Yellow 172: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Acid Yellow 172. Recognizing the potential for nomenclature confusion within chemical databases and commercial listings, this document also addresses the distinct properties of a similarly named compound, Solvent Yellow 172, to ensure clarity for researchers. This guide summarizes available quantitative data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Understanding Acid Yellow 172 and Solvent Yellow 172

Initial database searches reveal two distinct chemical entities often associated with the name "Yellow 172": C.I. Acid Yellow 172 and C.I. Solvent Yellow 172. It is crucial for researchers to distinguish between these two compounds as their solubility profiles, and therefore their applications, differ significantly.

-

This compound : Identified by CAS number 15792-51-5, this dye has the molecular formula C₂₂H₁₆Cl₂N₅NaO₆S₂.[1] Its designation as an "acid dye" implies the presence of acidic functional groups, such as sulfonic acid groups, which typically confer solubility in water. Acid dyes are primarily used for dyeing protein fibers like wool and silk, as well as polyamides, processes that occur in aqueous solutions.[1]

-

C.I. Solvent Yellow 172 : This dye, with CAS number 68427-35-0 and molecular formula C₂₀H₁₉N₃O₅S, belongs to the coumarin (B35378) chemical class.[2][3][4] As a "solvent dye," it is characterized by its solubility in organic solvents and insolubility in water.[2][5][6] This property makes it suitable for coloring plastics, resins, lacquers, and printing inks.[3]

Due to a lack of specific quantitative solubility data for Acid Yellow 172 in the public domain, this guide will present the detailed solubility information available for Solvent Yellow 172, as it is more thoroughly documented. Researchers interested in Acid Yellow 172 can utilize the experimental protocols outlined below to determine its precise solubility in various solvents.

Solubility Data for Solvent Yellow 172 (CAS 68427-35-0)

The solubility of Solvent Yellow 172 has been qualitatively and semi-quantitatively assessed in a range of solvents. The data is summarized in the table below.

| Solvent System | Solubility |

| Aqueous Solvents | |

| Water | Insoluble[2][5] |

| Organic Solvents | |

| Toluene | Slightly Soluble |

| Ethanol | < 0.10% |

| Methyl Ethyl Ketone (MEK) | < 0.10% |

| Ethyl Acetate | Slightly Soluble |

| 1-Methyl-2-Pyrrolidone | 1.80% |

| Ethyl Cellosolve | Slightly Soluble |

| N,N-Dimethylformamide (DMF) | 0.80% |

| Ethylene Glycol | < 0.10% |

| Diethylene Glycol | < 0.10% |

| 3:1 Methanol:1-Butanol mixture | Slightly Soluble |

| Propylene Glycol | Slightly Soluble |

Note: The term "Slightly Soluble" is used as provided in the source material and is not quantitatively defined therein.

Experimental Protocol for Determining Dye Solubility

The following is a generalized, multi-step protocol for determining the solubility of a dye like Acid Yellow 172 in water and various organic solvents. This method is based on standard laboratory practices for solubility assessment.

Materials and Equipment

-

Dye sample (e.g., Acid Yellow 172)

-

Selected solvents (e.g., deionized water, ethanol, methanol, acetone, dimethyl sulfoxide)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Spectrophotometer (UV-Vis)

-

Volumetric flasks and pipettes

-

Filter membranes (e.g., 0.45 µm PTFE or nylon)

Procedure

-

Preparation of Saturated Solutions :

-

Accurately weigh an excess amount of the dye powder.

-

Add the weighed dye to a known volume of the chosen solvent in a sealed vial or flask.

-

Vigorously mix the solution using a vortex mixer for 2-3 minutes to ensure initial dispersion.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid :

-

After the equilibration period, centrifuge the suspension at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Carefully collect the supernatant. For highly accurate measurements, filter the supernatant through a 0.45 µm filter to remove any remaining fine particles.

-

-

Quantification of Dissolved Dye :

-

Prepare a series of standard solutions of the dye in the same solvent with known concentrations.

-

Measure the absorbance of these standard solutions at the dye's maximum absorbance wavelength (λmax) using a UV-Vis spectrophotometer to generate a calibration curve (Absorbance vs. Concentration).

-

Dilute the saturated supernatant solution with a known dilution factor to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted supernatant.

-

Use the calibration curve to determine the concentration of the diluted supernatant and multiply by the dilution factor to find the concentration of the saturated solution. This concentration represents the solubility of the dye in that solvent at the specified temperature.

-

-

Data Reporting :

-

Express the solubility in standard units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Repeat the experiment at different temperatures if the temperature dependence of solubility is of interest.

-

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedures for determining dye solubility.

Caption: Workflow for determining dye solubility.

This guide provides a foundational understanding of the solubility of Acid Yellow 172, clarifies its distinction from Solvent Yellow 172, and offers a robust experimental protocol for researchers to quantify its solubility in various media. The provided workflow diagram serves as a visual aid for the execution of these critical experimental steps.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Solvent Yellow 172 Manufacturer in Mumbai, Solvent Yellow 172 Exporter [dyestuff.co.in]

- 3. veetoindia.com [veetoindia.com]

- 4. cosmileeurope.eu [cosmileeurope.eu]

- 5. sdinternational.net [sdinternational.net]

- 6. Best OEM Manufacturer Solvent Yellow 172 - Disperse dyes â Hermeta Manufacturer and Factory | Hermeta [hermetachem.com]

Unveiling the Spectroscopic Profile of Acid Yellow 172: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Photophysical Characteristics

Acid Yellow 172 exhibits distinct absorption and emission characteristics in aqueous solutions. The dye displays multiple absorption bands, indicating various electronic transitions within the molecule. The fluorescence emission spectrum is characterized by a noticeable Stokes shift, a crucial property for applications in fluorescence microscopy and diagnostics.

Summary of Spectroscopic Data

The known photophysical properties of Acid Yellow 172 when dissolved in water are summarized in the table below. These values are essential for designing experiments involving this fluorophore, such as selecting appropriate excitation sources and emission filters.

| Photophysical Parameter | Wavelength (nm) | Reference |

| Absorption Maxima (λ_abs_) | 224, 254, 400 | |

| Emission Maxima (λ_em_) | 295, 306, 412, 437 |

Experimental Protocols

To ensure reproducibility and accuracy in the photophysical characterization of Acid Yellow 172, the following detailed experimental protocols are provided.

UV-Visible Absorption Spectroscopy

This protocol outlines the procedure for determining the absorption spectrum and molar extinction coefficient of Acid Yellow 172.

Objective: To measure the absorbance of Acid Yellow 172 across a range of wavelengths to identify absorption maxima and to calculate the molar extinction coefficient.

Materials:

-

Acid Yellow 172

-

Spectrophotometer-grade solvent (e.g., deionized water, ethanol)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Visible spectrophotometer

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of Acid Yellow 172 of a known concentration (e.g., 1 mM) in the chosen solvent. Ensure the dye is fully dissolved.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations spanning a range that yields absorbance values between 0.1 and 1.0 at the absorption maximum.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions. Set the desired wavelength range for scanning (e.g., 200-700 nm).

-

Blank Measurement: Fill a quartz cuvette with the solvent used for the dilutions and place it in the spectrophotometer. Record a baseline spectrum to subtract the solvent's absorbance.

-

Sample Measurement: Starting with the least concentrated solution, rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer. Record the absorption spectrum.

-

Repeat for all dilutions: Repeat the measurement for all prepared dilutions.

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λ_max_).

-

For each concentration, record the absorbance at the primary λ_max_.

-

Plot a graph of absorbance versus concentration.

-

According to the Beer-Lambert law (A = εbc), the slope of the resulting linear fit will be the molar extinction coefficient (ε) when the path length (b) is 1 cm.

-

Fluorescence Spectroscopy

This protocol details the measurement of the excitation and emission spectra of Acid Yellow 172.

Objective: To determine the optimal excitation and emission wavelengths and to observe the fluorescence profile of Acid Yellow 172.

Materials:

-

Acid Yellow 172 solutions of known concentrations (optically dilute, typically with an absorbance of < 0.1 at the excitation wavelength)

-

Fluorescence spectrophotometer (spectrofluorometer)

-

Quartz fluorescence cuvettes (1 cm path length)

Procedure:

-

Spectrofluorometer Setup: Turn on the spectrofluorometer and its light source (e.g., Xenon lamp) and allow it to stabilize.

-

Excitation Spectrum Measurement:

-

Set the emission wavelength to the expected maximum (e.g., 437 nm) and scan a range of excitation wavelengths (e.g., 200-420 nm).

-

The resulting spectrum will show the efficiency of different excitation wavelengths in producing fluorescence. The peak of this spectrum is the optimal excitation wavelength (λ_ex_).

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength to the determined λ_ex_ (or a known absorption maximum, e.g., 400 nm).

-

Scan a range of emission wavelengths (e.g., 410-600 nm).

-

The resulting spectrum is the fluorescence emission spectrum, and its peak represents the wavelength of maximum emission (λ_em_).

-

-

Solvent Blank: Record the emission spectrum of the solvent alone using the same excitation wavelength to identify any background fluorescence or Raman scattering peaks.

-

Data Correction: If available, apply instrument-specific corrections for the lamp intensity and detector response to obtain a corrected spectrum.

Fluorescence Quantum Yield Determination (Comparative Method)

This protocol describes how to determine the fluorescence quantum yield of Acid Yellow 172 relative to a well-characterized standard.

Objective: To calculate the fluorescence quantum yield (Φ_f_) of Acid Yellow 172 by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Materials:

-

Acid Yellow 172 solutions of varying concentrations (absorbance < 0.1)

-

A standard fluorophore with a known quantum yield in the same solvent (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_f_ = 0.54)

-

UV-Visible spectrophotometer

-

Fluorescence spectrophotometer

Procedure:

-

Prepare Solutions: Prepare a series of optically dilute solutions of both Acid Yellow 172 and the standard in the same solvent.

-

Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.

-

Measure Fluorescence: Record the fluorescence emission spectrum for each solution using the same excitation wavelength and instrumental settings.

-

Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Data Analysis:

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Determine the slope of the linear fit for both plots.

-

Calculate the quantum yield of the sample (Φ_x_) using the following equation: Φ_x_ = Φ_st_ * (Slope_x_ / Slope_st_) * (η_x_² / η_st_²) where:

-

Φ_st_ is the quantum yield of the standard.

-

Slope_x_ and Slope_st_ are the slopes from the plots for the sample and standard, respectively.

-

η_x_ and η_st_ are the refractive indices of the sample and standard solutions (if the solvents are different).

-

-

Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)

This protocol outlines the determination of the fluorescence lifetime of Acid Yellow 172 using the TCSPC technique.

Objective: To measure the decay of fluorescence intensity over time after a short excitation pulse to determine the fluorescence lifetime (τ).

Materials:

-

Acid Yellow 172 solution (optically dilute)

-

TCSPC instrument, including:

-

Pulsed light source (e.g., picosecond laser diode or LED) with an appropriate excitation wavelength.

-

Fast photodetector (e.g., photomultiplier tube - PMT, or single-photon avalanche diode - SPAD).

-

TCSPC electronics (time-to-amplitude converter - TAC, and multichannel analyzer - MCA).

-

Procedure:

-

Instrument Setup:

-

Set up the TCSPC system according to the manufacturer's instructions.

-

Select an excitation source with a wavelength strongly absorbed by Acid Yellow 172 (e.g., around 400 nm).

-

Optimize the detector settings and collection optics.

-

-

Instrument Response Function (IRF) Measurement:

-

Measure the instrument's response to the excitation pulse by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample. This records the time profile of the excitation pulse as seen by the detection system.

-

-

Sample Measurement:

-

Replace the scattering solution with the Acid Yellow 172 solution.

-

Acquire the fluorescence decay data until a sufficient number of photons have been collected to form a smooth decay curve (typically 10,000 counts in the peak channel).

-

-

Data Analysis:

-

Use deconvolution software to fit the experimental fluorescence decay data, taking into account the measured IRF.

-

The decay is typically fitted to a single or multi-exponential function: I(t) = Σ A_i_ * exp(-t/τ_i_)

-

The fitting procedure will yield the fluorescence lifetime(s) (τ_i_) and their relative amplitudes (A_i_). For a simple decay, a single exponential fit will provide the fluorescence lifetime (τ).

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the photophysical characterization of a fluorescent dye like Acid Yellow 172.

This comprehensive guide provides a foundational understanding of the photophysical properties of Acid Yellow 172 and the experimental procedures required for its thorough characterization. While some quantitative parameters remain to be determined, the provided protocols offer a clear pathway for researchers to obtain this critical data, thereby enabling the effective application of this dye in their scientific endeavors.

C.I. Acid Yellow 172: A Technical Guide to its Mechanism of Action as a Dye

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of C.I. Acid Yellow 172 as a textile dye. It provides a comprehensive overview of its chemical properties, dyeing mechanism, relevant quantitative data, and detailed experimental protocols.

Introduction to this compound

This compound is a synthetic, water-soluble anionic dye belonging to the single azo class of dyes.[1] It is primarily utilized in the dyeing of protein fibers such as wool and silk, as well as synthetic polyamides like nylon.[1][2][3] Its popularity in the textile industry stems from its vibrant yellow hue, good leveling properties, and satisfactory fastness characteristics.[1][3] The "acid" designation refers to the requirement of an acidic dye bath to facilitate the dyeing process effectively.[4][5][6]

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental to comprehending its dyeing mechanism.

| Property | Value | Reference |

| C.I. Name | Acid Yellow 172 | [1][3] |

| C.I. Number | 18969 | [1][3] |

| CAS Number | 15792-51-5 | [1][3] |

| Chemical Class | Single Azo | [1][3] |

| Molecular Formula | C₂₂H₁₆Cl₂N₅NaO₆S₂ | [1][3] |

| Molecular Weight | 604.42 g/mol | [1][3] |

| Appearance | Yellow powder | N/A |

| Solubility | Water-soluble | [2][4][7] |

Mechanism of Action as a Dye

The dyeing of protein and polyamide fibers with this compound is a complex process governed by several physicochemical principles. The primary mechanism involves the formation of an ionic bond between the anionic dye molecule and the cationic fiber.

Under acidic conditions, the amino groups (-NH₂) present in the polymer chains of wool, silk, and nylon become protonated, acquiring a positive charge (-NH₃⁺).[4][7] this compound, in solution, dissociates into a large colored anion (due to its sulfonate groups, -SO₃⁻) and a sodium cation (Na⁺).[2] The electrostatic attraction between the negatively charged sulfonate groups of the dye and the positively charged amino groups of the fiber results in the formation of a stable ionic bond, effectively fixing the dye to the fiber.[4][7]

In addition to ionic bonding, other intermolecular forces contribute to the dye's affinity and fastness on the fiber. These include:

-

Hydrogen Bonding: The presence of various functional groups on both the dye and fiber molecules allows for the formation of hydrogen bonds.[5]

-

Van der Waals Forces: These non-specific attractive forces further enhance the binding of the dye to the fiber.[5]

The dyeing process is influenced by several factors, including pH, temperature, dye concentration, and the presence of electrolytes, all of which must be carefully controlled to achieve a level and consistent dyeing.[4][6]

References

Synonyms and alternative names for C.I. Acid Yellow 172

This technical guide provides a comprehensive overview of C.I. Acid Yellow 172, a significant compound in the realm of industrial dyes. The information is tailored for researchers, scientists, and professionals in drug development who may require a thorough understanding of its chemical identity, properties, and relevant experimental procedures.

Chemical Identity: Synonyms and Alternative Names

This compound is known by a variety of names in scientific literature and commercial contexts. Accurate identification is paramount for precise research and application.

| Identifier Type | Value |

| C.I. Name | Acid Yellow 172 |

| C.I. Number | 18969 |

| CAS Number | 15792-51-5[1] |

| Synonyms & Trade Names | Acid Yellow 3GX, Acid Yellow 3GL, Yellow E-GPL, Albion Acid Yellow 3GX, Bestb Acid Yellow 3GL, Dyacid Yellow 3GX, Propolan Yellow 3GX, Sandolan Yellow E-GPL, Vicoacid Yellow 172[1][2] |

| IUPAC Name | sodium 2,5-dichloro-4-[3-methyl-5-oxo-4-[[3-(phenylsulfamoyl)phenyl]diazenyl]-4H-pyrazol-1-yl]benzenesulfonate |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₂₂H₁₆Cl₂N₅NaO₆S₂[1] |

| Molecular Weight | 604.42 g/mol [1] |

| Molecular Structure | Single azo class[1] |

| Appearance | Yellow powder |

| Solubility | Soluble in water |

Manufacturing and Applications

Manufacturing Methods: this compound is synthesized through the diazo coupling of 3-Aminobenzenesulfonamide with 2,5-Dichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid.[1]

Industrial Applications: This dye is primarily utilized in the textile industry for the dyeing of wool, silk, and polyamide fibers.[1] It is also employed in the direct printing of wool and silk fabrics, exhibiting good levelness and discharge properties.[1]

Experimental Protocols

Preparation of Organobentonite Adsorbent

This protocol describes the modification of bentonite (B74815) clay with a cationic surfactant to enhance its adsorption capacity for anionic dyes like this compound.

Materials:

-

Bentonite clay

-

Cationic surfactant (e.g., Cetyltrimethylammonium bromide, CTAB)

-

Distilled water

-

Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

-

Beakers, magnetic stirrer, centrifuge, oven

Procedure:

-

Purification of Bentonite: Disperse raw bentonite in distilled water to form a slurry. Allow the suspension to settle for 24 hours to remove heavier impurities. Decant the supernatant containing the finer bentonite particles.

-

Cation Exchange: Prepare a solution of the cationic surfactant in distilled water. Add the purified bentonite slurry to the surfactant solution and stir vigorously for 24 hours at room temperature to facilitate the exchange of cations.

-

Washing and Drying: Separate the modified bentonite from the solution by centrifugation. Wash the collected solid repeatedly with distilled water until no bromide ions are detected in the washing solution (tested with AgNO₃).

-

Drying and Grinding: Dry the washed organobentonite in an oven at 105°C for 24 hours. Grind the dried product to a fine powder and store it in a desiccator for further use.

Batch Adsorption Experiments

This protocol outlines a general procedure to study the adsorption of this compound from an aqueous solution onto the prepared organobentonite.

Materials:

-

This compound stock solution

-

Prepared organobentonite

-

pH meter, spectrophotometer

-

Shaker bath

-

Erlenmeyer flasks

Procedure:

-

Preparation of Dye Solutions: Prepare a stock solution of this compound of a known concentration. Prepare a series of dilutions from the stock solution to the desired experimental concentrations.

-

Adsorption Test: For each experiment, add a known mass of organobentonite to a fixed volume of the dye solution in an Erlenmeyer flask.

-

pH Adjustment: Adjust the initial pH of the solutions to the desired value using HCl or NaOH.

-

Equilibration: Place the flasks in a temperature-controlled shaker bath and agitate at a constant speed for a predetermined time to reach equilibrium.

-

Analysis: After equilibration, centrifuge the samples to separate the adsorbent. Measure the final concentration of the dye in the supernatant using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for this compound.

-

Data Analysis: Calculate the amount of dye adsorbed per unit mass of adsorbent (qₑ) using the following equation: qₑ = (C₀ - Cₑ) * V / m where C₀ and Cₑ are the initial and equilibrium concentrations of the dye (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).

Spectroscopic Data

Specific, high-resolution spectroscopic data (UV-Vis, IR, NMR) for this compound are not widely available in public scientific databases. For research purposes, it is recommended to perform spectroscopic analysis on a purified sample of the compound. However, based on its chemical structure, the following are the expected characteristic spectral features:

-

UV-Visible Spectroscopy: As a yellow dye, this compound is expected to show a maximum absorbance (λmax) in the visible region, likely between 400 and 450 nm. The exact λmax would depend on the solvent and pH.

-

Infrared (IR) Spectroscopy: The IR spectrum would be complex but should exhibit characteristic peaks for the functional groups present in the molecule. These would include:

-

S=O stretching from the sulfonate and sulfonamide groups (around 1350 cm⁻¹ and 1160 cm⁻¹).

-

N-H stretching from the sulfonamide group (around 3300 cm⁻¹).

-

C=O stretching from the pyrazolone (B3327878) ring (around 1650 cm⁻¹).

-

N=N stretching from the azo group (around 1450 cm⁻¹).

-

Aromatic C-H and C=C stretching from the benzene (B151609) and pyrazole (B372694) rings.

-

C-Cl stretching (around 700-800 cm⁻¹).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would show multiple signals in the aromatic region (around 7-8.5 ppm) corresponding to the protons on the benzene rings. A signal for the methyl group on the pyrazolone ring would appear in the aliphatic region (around 2-3 ppm). The N-H proton of the sulfonamide would likely be a broad signal.

-

¹³C NMR: The spectrum would display a large number of signals corresponding to the 22 carbon atoms in the molecule, with distinct signals for the carbonyl carbon, aromatic carbons, and the methyl carbon.

-

Signaling Pathways

As this compound is a synthetic dye primarily used in the textile industry, there is no information available in the scientific literature to suggest its involvement in any biological signaling pathways. Its primary area of research is in materials science and environmental remediation.

Disclaimer: The experimental protocols provided are generalized and adapted from literature on similar compounds. Researchers should conduct their own optimization and validation for their specific experimental setup and research goals. The spectroscopic information is predictive and should be confirmed with experimental data.

References

In-Depth Technical Guide to Research-Grade Acid Yellow 172: Purity and Quality Specifications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and quality specifications for research-grade Acid Yellow 172. The information detailed herein is essential for ensuring the reliability and reproducibility of experimental results in scientific research and drug development. Due to the limited availability of publicly accessible, certified data for research-grade Acid Yellow 172, this guide synthesizes available information for industrial-grade products and typical standards for high-purity analytical reagents to present a representative profile.

Core Compound Properties

Acid Yellow 172 is an acid dye belonging to the monoazo class of compounds. Its chemical structure and fundamental properties are crucial for its application in various research contexts.

| Property | Value |

| C.I. Name | Acid Yellow 172 |

| C.I. Number | 18969 |

| CAS Number | 15792-51-5 |

| Molecular Formula | C₂₂H₁₆Cl₂N₅NaO₆S₂ |

| Molecular Weight | 604.42 g/mol |

| Appearance | Yellow to Orange Powder |

| Solubility | Soluble in water |

Purity and Quality Specifications

The following table outlines the typical purity and quality specifications for research-grade Acid Yellow 172. These parameters are critical for ensuring minimal interference in sensitive experimental systems. Industrial suppliers often cite a purity of greater than 98%.[1][2]

| Parameter | Specification | Test Method |

| Dye Content (by UV-Vis) | ≥ 98.0% | UV-Vis Spectrophotometry |

| Chromatographic Purity (by HPLC) | ≥ 99.0% (Peak Area) | High-Performance Liquid Chromatography (HPLC) |

| Moisture Content (Loss on Drying) | ≤ 1.0% | Gravimetric Analysis |

| Water-Insoluble Matter | ≤ 0.2% | Gravimetric Analysis |

| Heavy Metals | Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | |

| Lead (Pb) | ≤ 10 ppm | |

| Arsenic (As) | ≤ 3 ppm | |

| Mercury (Hg) | ≤ 1 ppm | |

| Cadmium (Cd) | ≤ 1 ppm | |

| Subsidiary Dyes (by HPLC) | ≤ 1.0% | High-Performance Liquid Chromatography (HPLC) |

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

Determination of Dye Content by UV-Vis Spectrophotometry

This method determines the dye content based on its absorbance at the wavelength of maximum absorption (λmax).

Instrumentation:

-

Dual-beam UV-Vis Spectrophotometer

Procedure:

-

Preparation of Standard Solution: Accurately weigh approximately 50 mg of Acid Yellow 172 reference standard and dissolve it in 100 mL of deionized water to prepare a stock solution. Further dilute this stock solution to prepare a series of standard solutions of known concentrations.

-

Sample Preparation: Accurately weigh approximately 50 mg of the Acid Yellow 172 sample, dissolve it in 100 mL of deionized water, and then dilute to a concentration within the range of the standard solutions.

-

Measurement: Record the absorbance spectra of the standard and sample solutions from 350 nm to 600 nm.

-

Calculation: Determine the λmax from the spectrum of a standard solution. Using the absorbance value at λmax, calculate the dye content of the sample by comparing its absorbance to the calibration curve generated from the standard solutions, applying the Beer-Lambert law.

Determination of Chromatographic Purity and Subsidiary Dyes by HPLC

This method separates Acid Yellow 172 from its impurities and subsidiary dyes, allowing for their quantification.

Instrumentation:

-

HPLC system with a Diode Array Detector (DAD) or UV-Vis detector

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Mobile Phase and Gradient:

-

Mobile Phase A: 20 mM ammonium (B1175870) acetate (B1210297) in water

-

Mobile Phase B: Acetonitrile

-

Gradient Program:

-

0-5 min: 10% B

-

5-25 min: 10% to 90% B

-

25-30 min: 90% B

-

30-35 min: 90% to 10% B

-

35-40 min: 10% B

-

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: λmax of Acid Yellow 172 (determined by UV-Vis)

-

Injection Volume: 10 µL

Procedure:

-

Sample Preparation: Prepare a solution of the Acid Yellow 172 sample in the mobile phase A at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the sample onto the HPLC system and record the chromatogram.

-

Calculation: Calculate the area percentage of the main peak (Acid Yellow 172) and any impurity peaks (subsidiary dyes). The chromatographic purity is the percentage of the main peak area relative to the total area of all peaks.

Determination of Heavy Metals by ICP-MS

This method is used for the trace analysis of heavy metal impurities.

Instrumentation:

-

Inductively Coupled Plasma - Mass Spectrometer (ICP-MS)

Procedure:

-

Sample Preparation (Microwave Digestion):

-

Accurately weigh approximately 0.1 g of the Acid Yellow 172 sample into a microwave digestion vessel.

-

Add 5 mL of concentrated nitric acid and 1 mL of hydrogen peroxide.

-

Seal the vessel and perform microwave digestion using a suitable temperature program to ensure complete dissolution of the organic matrix.

-

After cooling, quantitatively transfer the digested solution to a 50 mL volumetric flask and dilute to volume with deionized water.

-

-

Instrument Calibration: Prepare multi-element standard solutions of the target heavy metals (Pb, As, Hg, Cd) at various concentrations to generate a calibration curve.

-

Analysis: Introduce the prepared sample solution into the ICP-MS and measure the ion intensity for each target metal.

-

Calculation: Quantify the concentration of each heavy metal in the sample by comparing its signal to the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates a typical quality control workflow for research-grade Acid Yellow 172.

Hypothetical Signaling Pathway Application

This diagram illustrates a hypothetical research application where Acid Yellow 172 could be used as a fluorescent tracer to study cellular uptake mechanisms.

References

The Genesis and Evolution of Monoazo Acid Dyes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical context and development of monoazo acid dyes. From their foundational discovery in the mid-19th century to their diverse applications, this document provides a comprehensive overview of their chemical synthesis, classification, and key developmental milestones. Detailed experimental protocols, quantitative data, and pathway visualizations are included to support researchers and scientists in the field.

Historical Context and Development

The journey of synthetic dyes began in 1856 with William Henry Perkin's synthesis of Mauveine. This discovery marked the dawn of the "post-aniline" era, a departure from the long-standing reliance on natural colorants.[1] The development of azo dyes, which now account for over 60% of all dye systems, was a pivotal moment in this chemical revolution.[2]

The foundational chemistry for azo dyes was laid in 1858 by Peter Griess, who developed the diazotization reaction.[3][4] This process, which converts a primary aromatic amine into a diazonium salt, is the first key step in the synthesis of all azo dyes. The subsequent reaction of the diazonium salt with an electron-rich coupling component, known as the coupling reaction, forms the characteristic azo group (-N=N-), the chromophore responsible for the dye's color.

The first azo dye, Aniline Yellow, was synthesized in 1861.[4] This was followed by the first commercial azo dye, Bismarck Brown, in 1863–64.[3] The first acid dye, a triarylmethane derivative, appeared in 1868, though it had poor fastness properties. A significant advancement came in 1877 with the synthesis of the first monoazo acid dye specifically for wool, known as Acid Red A. The introduction of soluble sulphonic acid derivatives of azo dyes by F. Z. Roussin in 1876 further expanded the range and applicability of these dyes, particularly leading to the development of orange dyes.[3]

The late 19th and early 20th centuries saw a rapid expansion in the variety and commercial production of monoazo acid dyes. These dyes, characterized by a single azo group and one or more sulfonic acid groups, offered bright, strong colors and showed good affinity for protein fibers like wool and silk, as well as for synthetic polyamides such as nylon. Their water solubility, a result of the sulfonic acid groups, made them relatively easy to apply in an acidic dye bath.

Chemical Structure and Classification

Monoazo acid dyes are characterized by the general structure Ar-N=N-Ar', where Ar and Ar' are aromatic rings, and the molecule contains one or more sulfonic acid (-SO₃H) groups. The sulfonic acid groups provide water solubility and are key to the dyeing mechanism on protein and polyamide fibers. Under acidic conditions, the amino groups in these fibers are protonated, creating cationic sites that attract the anionic dye molecules, leading to the formation of an ionic bond.

Azo dyes are classified based on the number of azo groups in the molecule. Monoazo dyes, containing a single azo group, are the simplest class.[2] Further classification can be based on the dyeing process conditions.

-

Strong Acid Dyes: Applied in a strongly acidic bath (pH 2-4). They exhibit good light fastness but generally have poor wash fastness.

-

Weak Acid Dyes: Applied in a weakly acidic bath (pH 4-6). They offer a good balance of light and wash fastness.

-

Neutral Acid Dyes: Applied in a neutral or slightly acidic bath (pH 6-7). These dyes typically have excellent wash fastness.

The Colour Index (C.I.) system is used for the classification of all commercial dyes. Azo dyes are assigned numbers in the range of 11000 to 39999.

Synthesis of Monoazo Acid Dyes

The synthesis of monoazo acid dyes is a two-step process: diazotization and azo coupling.

Diazotization

In this step, a primary aromatic amine is converted to a diazonium salt. This is typically achieved by treating the amine with sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, at a low temperature (0-5 °C) to ensure the stability of the diazonium salt.

Azo Coupling

The diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or an aromatic amine. The diazonium ion acts as an electrophile and attacks the activated aromatic ring of the coupling component, resulting in an electrophilic aromatic substitution reaction that forms the azo linkage.

Below is a diagram illustrating the general synthesis pathway for monoazo acid dyes.

Quantitative Data of Representative Monoazo Acid Dyes

The properties of monoazo acid dyes, such as their color, fastness, and affinity for different fibers, are determined by their specific chemical structures. The following table summarizes key quantitative data for some common and historically significant monoazo acid dyes.

| C.I. Name | C.I. Number | Molecular Formula | Molar Mass ( g/mol ) | λmax (nm) | Light Fastness (Wool) | Wash Fastness (Wool) |

| Acid Orange 7 | 15510 | C₁₆H₁₁N₂NaO₄S | 350.32 | 485 | 3-4 | 3 |

| Acid Red 88 | 15620 | C₂₀H₁₃N₂NaO₄S | 400.38 | 505 | 3 | 3 |

| Acid Red 14 | 14720 | C₂₀H₁₂N₂Na₂O₇S₂ | 502.43 | 515 | 4 | 4 |

| Acid Yellow 36 | 13065 | C₁₈H₁₄N₃NaO₃S | 375.38 | 428 | 3 | 3 |

| Acid Brown 14 | 20195 | C₂₆H₁₅N₄NaO₈S₂ | 622.54 | 465 | 4 | 4 |

Fastness properties are rated on a scale of 1 to 8 for light fastness (8 being the best) and 1 to 5 for wash fastness (5 being the best).

Experimental Protocols

This section provides a detailed, generalized methodology for the synthesis and application of a monoazo acid dye. The synthesis of C.I. Acid Orange 7 is used as a representative example.

Synthesis of C.I. Acid Orange 7 (15510)

Materials and Reagents:

-

Sulfanilic acid (4-aminobenzenesulfonic acid)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

2-Naphthol (β-naphthol)

-

Sodium hydroxide (B78521) (NaOH)

-

Sodium chloride (NaCl)

-

Distilled water

-

Ice

Experimental Workflow:

References

A Technical Guide to the Theoretical and Experimental Absorption Wavelength (λmax) of Acid Azo Dyes, with Acid Yellow 17 as a Representative Compound

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acid Yellow 172 is a single azo dye used in various industrial applications, including the dyeing of wool, silk, and polyamide fibers.[1] The determination of its maximum absorption wavelength (λmax) is crucial for quality control, quantitative analysis, and understanding its photophysical properties. This technical guide provides an in-depth overview of the spectroscopic characterization of acid azo dyes, using Acid Yellow 17 as a surrogate to detail the experimental protocols and data presentation. Azo dyes are characterized by the presence of one or more azo (–N=N–) groups, which form a significant part of the chromophore responsible for their color. The λmax is influenced by the molecular structure, the solvent, and the pH of the medium.

Quantitative Spectroscopic Data

The spectroscopic properties of Acid Yellow 17 have been determined experimentally. The following table summarizes the key quantitative data obtained from UV-Visible (UV-Vis) absorption spectroscopy.

| Parameter | Value | Solvent/Concentration | Reference |

| λmax (Maximum Absorption Wavelength) | 400 nm | Water (10⁻⁵ M) | [2] |

| Additional Absorption Peaks | 224 nm, 254 nm | Water (10⁻⁵ M) | [2] |

| Molar Extinction Coefficient (εmax) at 443 nm | 1.35 x 10⁴ M⁻¹ cm⁻¹ | Ethanol (10⁻⁴ M) | [3] |

| Oscillator Strength (f) at 443 nm | 15.83 x 10⁻² M⁻¹ cm⁻² | Ethanol (10⁻⁴ M) | [3] |

Note: The variation in λmax and other parameters can be attributed to the different solvents used in the experiments.

Experimental Protocol: Determination of λmax by UV-Visible Spectroscopy

The following is a generalized, detailed protocol for determining the λmax of an acid azo dye like Acid Yellow 17 or 172.

Objective: To determine the maximum absorption wavelength (λmax) of the acid azo dye in a given solvent and to measure its absorbance at various concentrations.

Materials and Instrumentation:

-

Acid Yellow 172 (or a related acid azo dye standard)

-

Spectroscopic grade solvent (e.g., deionized water, ethanol)

-

Volumetric flasks (100 mL, 50 mL, 25 mL, 10 mL)

-

Pipettes

-

Quartz cuvettes (1 cm path length)

-

Dual-beam UV-Visible spectrophotometer

Procedure:

-

Preparation of Stock Solution:

-

Accurately weigh a precise amount of the dye powder (e.g., 10 mg).

-

Quantitatively transfer the powder to a 100 mL volumetric flask.

-

Dissolve the dye in a small amount of the chosen solvent and then dilute to the mark with the same solvent. This creates a stock solution of a known concentration.

-

-

Preparation of Working Solutions:

-

Perform serial dilutions of the stock solution to obtain a range of concentrations (e.g., from 10⁻⁶ M to 10⁻⁴ M).[4] This is important to ensure the absorbance values fall within the linear range of the instrument (typically 0.1 to 1.0).

-

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow it to warm up for the recommended time to ensure lamp stability.

-

Set the desired wavelength range for the scan (e.g., 200-800 nm for a broad survey).

-

-

Blank Measurement:

-

Fill a clean quartz cuvette with the pure solvent that was used to prepare the dye solutions.

-

Place the cuvette in the reference and sample holders of the spectrophotometer and record a baseline spectrum. This baseline will be automatically subtracted from the subsequent sample spectra to correct for any absorbance from the solvent and the cuvette itself.

-

-

Sample Measurement:

-

Rinse the sample cuvette with a small amount of the most dilute working solution and then fill the cuvette.

-

Place the cuvette in the sample holder of the spectrophotometer.

-

Initiate the scan to record the absorbance spectrum.

-

The wavelength at which the highest absorbance is recorded is the λmax.

-

Repeat this measurement for all the prepared working solutions, moving from the most dilute to the most concentrated.

-

-

Data Analysis:

-

Identify the λmax from the obtained spectra.

-

If quantitative analysis is required, a calibration curve can be constructed by plotting the absorbance at λmax against the concentration of the dye solutions.

-

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the logical flow of the experimental procedure for determining the key spectroscopic parameters of an acid azo dye.